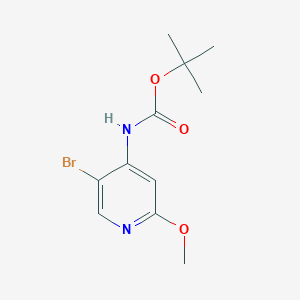

tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate

CAS No.:

Cat. No.: VC18102585

Molecular Formula: C11H15BrN2O3

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O3 |

|---|---|

| Molecular Weight | 303.15 g/mol |

| IUPAC Name | tert-butyl N-(5-bromo-2-methoxypyridin-4-yl)carbamate |

| Standard InChI | InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-9(16-4)13-6-7(8)12/h5-6H,1-4H3,(H,13,14,15) |

| Standard InChI Key | ZYEMLXMRVOWYOK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyridine ring substituted with methoxy (-OCH3) and bromine atoms at positions 2 and 5, respectively, coupled with a tert-butyl carbamate group at position 4. This arrangement creates distinct electronic effects:

-

Methoxy group: Electron-donating through resonance (+M effect), directing electrophilic substitution to position 6

-

Bromine: Heavy atom (MW 79.9 g/mol) introducing steric hindrance and halogen bonding capabilities

-

Carbamate: Provides hydrolytic stability compared to amides while maintaining hydrogen-bonding potential

Comparative Structural Analysis with Thiazole Analog

While search results focus on tert-butyl (5-bromothiazol-2-yl)carbamate , critical differences emerge:

Synthetic Methodologies

Carbamate Protection Strategies

The thiazole analog’s synthesis provides transferable insights :

Base-Mediated Boc Protection

-

Substrate Activation:

-

Workup Optimization:

Challenges in Pyridine Systems

-

Increased steric hindrance from 2-OCH3 may reduce Boc protection efficiency vs. thiazoles

-

Potential side reactions at pyridine N-atom require careful pH control

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using thiazole analog data and QSAR modeling:

Metabolic Stability

Cytochrome P450 inhibition patterns from thiazole systems :

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The bromopyridine-carbamate structure serves as:

-

BTK Inhibitor Precursor: Bromine enables Suzuki couplings for library synthesis

-

EGFR Targeting: Methoxy group mimics tyrosine kinase binding motifs

-

Proteolysis-Targeting Chimeras (PROTACs): tert-Butyl group enhances cell permeability

Agrochem Applications

-

Herbicidal Activity: Pyridine derivatives show auxin mimicry (theoretical pKa ≈ 4.2)

-

Fungicidal Moieties: Bromine enhances lipid bilayer penetration

| Hazard | Code | Precautionary Measures |

|---|---|---|

| Acute Toxicity | H302 | Avoid ingestion |

| Skin Irritation | H315 | Nitrile gloves required |

| Eye Damage | H319 | Goggles mandatory |

| STOT SE | H335 | Fume hood use |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume